molecular formula C12H17BrN4OS B1215230 Thiamine bromide CAS No. 7019-71-8

Thiamine bromide

Cat. No. B1215230
CAS RN: 7019-71-8
M. Wt: 345.26 g/mol
InChI Key: URCYCZPVXXIFSR-UHFFFAOYSA-M
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Description

Thiamine bromide, also known as Thiamine hydrobromide hemihydrate , is a form of Vitamin B1. It plays a key role in intracellular glucose metabolism .


Synthesis Analysis

Thiamine can be synthesized by autoclaving the sample at 121 °C for 30 min with dilute mineral acid (usually 0.1 N HCl) at pH less than 3 . It can also act as a catalyst under aqueous conditions, contributing to shorter reaction times, mild reaction conditions, and tolerance of a wide range of substrate scope .


Molecular Structure Analysis

Thiamine is the precursor of several phosphorylated derivatives, the most important being thiamin diphosphate (ThDP), an indispensable coenzyme in cell energy metabolism . The catalytic properties of ThDP can be explained by its ability to form a highly nucleophilic ylide carbanion . The molecular formula of this compound is C12H17BrN4OS .


Chemical Reactions Analysis

The oxidation reaction of thiamine to thiochrome was investigated by DFT calculations . Three reaction systems were investigated: [A] thiamine + methyl peroxy radical + (H2O)8, [B] thiamine + cyanogen bromide + HO− (H2O)8 and [C] thiamine + mercury (II) chloride + HO− (H2O)8 .


Physical And Chemical Properties Analysis

Thiamine is significantly more stable in pH 3 than in pH 6 solutions. In pH 6 solutions, stability is dependent on initial thiamine concentration, with the 20 mg/mL thiamine salt solutions having an increased reaction rate constant (kobs) compared to the 1 mg/mL solutions .

Scientific Research Applications

High Sensitivity Sensor for Vitamin B1 Detection

Thiamine bromide, also known as Vitamin B1, has been utilized in developing a highly sensitive sensor for its detection. A voltamperometric chemosensor using a nanostructured surface of nickel as an indicator electrode was proposed, which displayed significantly higher discharge intensity for this compound compared to traditional electrodes. This advancement increases sensor sensitivity and safety in medical practices, particularly for nerve illness treatments (Шевченко et al., 2011).

Crystal Structure Analysis

The crystal structure of this compound hydrate has been studied to understand its molecular interactions better. Analysis revealed that the structure consists of two independent thiamine cations, bromide anions, and water molecules, with specific intermolecular short contacts, crucial for understanding its biochemical properties (Sabirov, 2001).

Enzymology and Metabolic Regulation

This compound plays a crucial role in energy metabolism, which is fundamental in systems biology and metabolic regulation. Its role in enzymatic reactions and the significant differences in ThDP-dependent enzymes across different organisms open avenues for biotechnological and medical applications, including drug design and disease models (Bunik et al., 2013).

Aminotransferase Activity in Hypoxia

Research on the impact of this compound on aminotransferase activity in rat tissues under hypoxic conditions has shown that it can modify enzyme activities. This understanding is vital for developing treatments for hypoxia-related conditions (Чернадчук et al., 2015).

Biochemistry and Clinical Benefits

This compound's role in glucose metabolism and its potential in modern nutrition and Complementary Alternative Medicine has been extensively researched. Its biochemistry and its implication in various conditions provide insight into its broader applications beyond nutritional supplementation (Lonsdale, 2006).

Thiamine Deficiency Disorders

This compound is crucial in understanding and treating thiamine deficiency disorders. Its role in energy metabolism highlights the need for accurate diagnosis and global control programs for these disorders, which have significant neurodevelopmental and public health implications (Whitfield et al., 2018).

Genetic Defects and Treatment

This compound is instrumental in the treatment of genetic defects affecting thiamine transport and metabolism. Research in this area is crucial for developing vitamin supplementation strategies to improve outcomes in patients with these genetic disorders (Ortigoza‐Escobar et al., 2016).

Role in Plants and Crop Improvement

The application of this compound in plant growth and disease protection is a novel area of research. Its role in managing stress in plants and potential in crop improvement strategies offers significant implications for agriculture and food security (Subki et al., 2018).

Neurological and Psychiatric Aspects

This compound's impact on neurological and psychiatric disorders, particularly in children and adults, is a significant research area. Understanding its role in conditions like autism spectrum disorder and other neurological conditions can guide therapeutic approaches (Dhir et al., 2019).

Mechanism of Action

Thiamine is an essential coenzyme in carbohydrate metabolism by combining with adenosine triphosphate to form thiamine pyrophosphate . When used for the treatment of ethylene glycol poisoning, thiamine is theorized to increase the formation of glycine, a nontoxic metabolite .

Future Directions

Thiamine deficiency has been observed across multiple patient populations with incidence rates ranging from 20% to over 90% depending upon the study . This suggests that the RDA requirement may be insufficient to meet the demands of modern living . Therefore, more comprehensive understanding of thiamine chemistry, relative to energy production, modern living, and disease, may prove useful .

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCYCZPVXXIFSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990431
Record name 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7019-71-8
Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7019-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIJ7B8T57F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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